molecular formula C16H13N5O B6985280 N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide

N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide

Cat. No.: B6985280
M. Wt: 291.31 g/mol
InChI Key: AFQGUBIFCSTXHL-UHFFFAOYSA-N
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Description

N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide is a heterocyclic compound that features both benzimidazole and indazole moieties. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, anticancer, and antihypertensive activities .

Properties

IUPAC Name

N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-21-13-8-3-2-7-12(13)18-16(21)19-15(22)11-6-4-5-10-9-17-20-14(10)11/h2-9H,1H3,(H,17,20)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQGUBIFCSTXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC4=C3NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide typically involves the condensation of 1-methylbenzimidazole with an appropriate indazole derivative. One common method includes the reaction of 1-methylbenzimidazole-2-carboxylic acid with 1H-indazole-7-carboxylic acid under dehydrating conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and microwave-assisted synthesis to reduce reaction times and improve efficiency . The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated sites.

    Substitution: Substituted benzimidazole or indazole derivatives.

Mechanism of Action

The mechanism of action of N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-methylbenzimidazole: Shares the benzimidazole moiety but lacks the indazole component.

    1H-indazole-7-carboxamide: Contains the indazole moiety but lacks the benzimidazole component.

Uniqueness

N-(1-methylbenzimidazol-2-yl)-1H-indazole-7-carboxamide is unique due to the combination of both benzimidazole and indazole moieties, which confer distinct pharmacological properties. This dual structure allows it to interact with multiple molecular targets, enhancing its therapeutic potential .

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